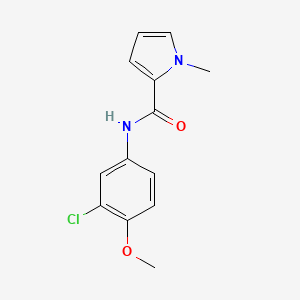
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide, also known as CM156, is a synthetic compound that has shown promise in various scientific research applications. It is a small molecule inhibitor that targets the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by CM156 leads to activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It also inhibits angiogenesis, which can prevent tumor growth and metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects and potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for MDM2, which reduces off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in the p53 pathway that render them resistant to p53 activation.
Direcciones Futuras
Future research on N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could focus on optimizing its pharmacokinetic properties and developing more potent analogs. It could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could be studied in other areas of research, such as neurodegenerative diseases and inflammation, to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with methyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-1-methylpyrrole-3-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16-7-3-4-11(16)13(17)15-9-5-6-12(18-2)10(14)8-9/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYKLKTZRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

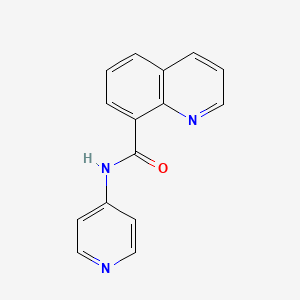
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)
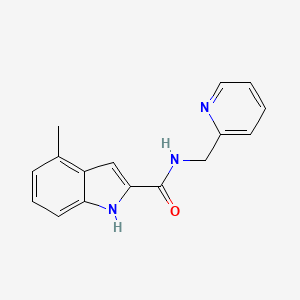

![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)

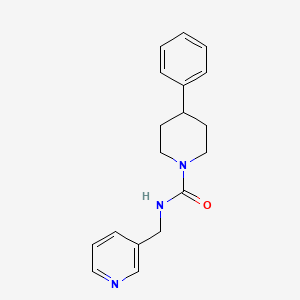

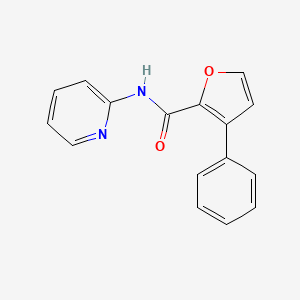

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)